Sodium Ethanesulfinate
Overview
Description
Sodium ethanesulfinate is a compound that has been explored in various synthetic applications. It is a versatile reagent that can be used to generate radicals for addition reactions, as well as a precursor for the synthesis of various sulfonate derivatives. The compound has been utilized in the generation of α-aminoalkyl radicals, which are valuable intermediates in radical addition reactions to imines and electron-deficient olefins .
Synthesis Analysis
The synthesis of sodium α-aminoalkanesulfinates, which are closely related to sodium ethanesulfinate, involves the reaction between the anions of N-Boc-protected alkylamines and a sulfur dioxide source, leading to a variety of α-aminoalkanesulfinates . Additionally, sodium ethanesulfinate derivatives have been synthesized from reactions involving maleic anhydride , allylic alcohols , and phenols . The synthesis of sodium 2-mercaptoethanesulfonate from [1-14C]ethanol also demonstrates the versatility of sodium ethanesulfinate chemistry .
Molecular Structure Analysis
The molecular structure of sodium ethanesulfinate derivatives has been confirmed through various spectroscopic methods, including NMR spectral correlation experiments . These studies have provided insights into the regiochemical outcomes of the synthesis processes and the structural integrity of the synthesized compounds.
Chemical Reactions Analysis
Sodium ethanesulfinate and its derivatives participate in a range of chemical reactions. For instance, sodium α-aminoalkanesulfinates can be transformed into α-aminoalkyl radicals, which are then applied in radical addition reactions . The reactivity of sodium ethanesulfinate with phenols has been exploited to synthesize novel macrocyclic and heterocyclic taurine derivatives . Furthermore, sodium ethanethiolate, a related compound, has been used to react with 1,2-dithiole-3-thiones to yield novel heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium ethanesulfinate derivatives have been studied to some extent. For example, the synthesis of water-soluble polythiophene derivatives from sodium poly(2-(3-thienyloxy)ethanesulfonate) showcases the solubility and conductivity properties of these materials . The preparation of sodium 2-hydroxy-3-chloro propanesulfate from epichlorohydrin and sodium bisulfite has been optimized to achieve high yields, and the melting point of the product has been determined .
Scientific Research Applications
Sodium Ethanesulfinate, also known as Sodium Sulfinates (RSO2Na), is a powerful building block for the synthesis of organosulfur compounds . Here are some of its applications:
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Synthesis of Organosulfur Compounds
- Field : Organic Chemistry
- Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds .
- Methods : These compounds are prepared through S–S, N–S, and C–S bond-forming reactions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
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Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
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Site-Selective C–H Sulfonylation
properties
IUPAC Name |
sodium;ethanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVVFQECQYHOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629330 | |
Record name | Sodium ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Ethanesulfinate | |
CAS RN |
20035-08-9 | |
Record name | Sodium ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium ethanesulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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